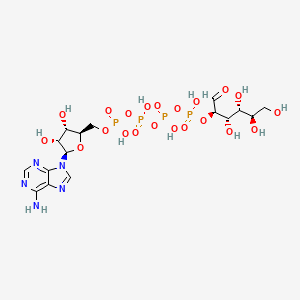

Ap(4)Glucose

描述

Ap(4)Glucose, a phosphorylated derivative of D-glucose, is hypothesized to feature a phosphate group at the 4th carbon position of the glucose molecule. Phosphorylation at the 4th position may alter its chemical stability, enzymatic interactions, and biological activity compared to other glucose derivatives . For instance, G6P is central to glycolysis and glycogen metabolism , whereas this compound’s unique phosphorylation site could confer distinct reactivity or regulatory functions, such as modulating ion channels or inflammatory responses .

属性

CAS 编号 |

62230-92-6 |

|---|---|

分子式 |

C16H27N5O21P4 |

分子量 |

749.3 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyphosphoryl]oxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C16H27N5O21P4/c17-14-9-15(19-4-18-14)21(5-20-9)16-13(28)12(27)8(38-16)3-37-43(29,30)40-45(33,34)42-46(35,36)41-44(31,32)39-7(2-23)11(26)10(25)6(24)1-22/h2,4-8,10-13,16,22,24-28H,1,3H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,17,18,19)/t6-,7+,8-,10-,11-,12-,13-,16-/m1/s1 |

InChI 键 |

DYLRVRDYHHGSMH-WAMDDSRMSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC(C=O)C(C(C(CO)O)O)O)O)O)N |

手性 SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)N |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC(C=O)C(C(C(CO)O)O)O)O)O)N |

同义词 |

Ap(4)glucose P(1)-(adenosine-5')-P(4)-(glucose-6)tetraphosphate |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Ap(4)Glucose with analogous glucose derivatives based on structural features, biological roles, and research findings inferred from the evidence:

Metabolic and Clinical Implications

- This compound vs. G6P/G1P: Unlike G6P and G1P, which are integral to glycolysis and glycogen metabolism, this compound’s C4 phosphorylation may limit its participation in these pathways. Instead, it could act as a signaling molecule. This compound might similarly influence ion channels but with kinetics modulated by its phosphate group .

- Hyperglycemia and Inflammation : Elevated glucose exacerbates inflammatory responses and pancreatic outcomes in acute pancreatitis (AP) . While G6P and G1P are metabolized rapidly, this compound’s stability could prolong its pro-inflammatory effects, analogous to how sustained hyperglycemia worsens clinical outcomes .

Analytical Challenges

Characterizing this compound requires advanced techniques such as 13C-NMR and mass spectrometry (as used for isotopic glucose derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。